tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1353966-14-9
VCID: VC4559384
InChI: InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-7-6-10-21(11-13)17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,23)
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2
Molecular Formula: C19H26N2O5
Molecular Weight: 362.426

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate

CAS No.: 1353966-14-9

Cat. No.: VC4559384

Molecular Formula: C19H26N2O5

Molecular Weight: 362.426

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate - 1353966-14-9

Specification

CAS No. 1353966-14-9
Molecular Formula C19H26N2O5
Molecular Weight 362.426
IUPAC Name tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-7-6-10-21(11-13)17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,23)
Standard InChI Key PVEVAFPYOJNCBV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and potential hydrogen-bonding interactions.

  • Benzo[dioxine] moiety: A fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, imparting electron-rich characteristics and stability .

  • tert-Butyl carbamate group: A bulky substituent that enhances metabolic stability by sterically shielding the carbamate linkage from enzymatic hydrolysis.

The IUPAC name, tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]carbamate, systematically describes the connectivity of these groups.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.1353966-14-9
Molecular FormulaC19H26N2O5\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{5}
Molecular Weight362.426 g/mol
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2
InChIKeyPVEVAFPYOJNCBV-UHFFFAOYSA-N

Stereochemical Considerations

The piperidine ring adopts a chair conformation, while the benzo[dioxine] system maintains a planar geometry due to aromatic stabilization. The tert-butyl group induces axial chirality in the carbamate moiety, though the compound is typically synthesized as a racemic mixture unless chiral resolution is employed .

Synthesis Methods and Chemical Reactivity

Synthetic Pathways

The synthesis of tert-butyl (1-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-yl)carbamate follows a multi-step protocol:

  • Esterification of 2,3-dihydroxybenzoic acid:
    C7H6O4+CH3OHH2SO4C8H8O4\text{C}_7\text{H}_6\text{O}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_8\text{O}_4 (methyl 2,3-dihydroxybenzoate) .

  • Alkylation with 1,2-dibromoethane:
    Cyclization under basic conditions forms the benzo[dioxine] ring .

  • Hydrolysis to carboxylic acid:
    Lithium hydroxide-mediated saponification yields the free acid .

  • Amide formation:
    Reaction with piperidin-3-amine using a mixed-anhydride method generates the piperidine-carboxamide intermediate .

  • Carbamate protection:
    Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldPurity
1H2SO4\text{H}_2\text{SO}_4, reflux85%>95%
2K2_2CO3_3, DMF, 80°C72%90%
4Isobutyl chloroformate, NMM68%88%
5Boc2_2O, DMAP, CH2_2Cl2_291%>99%

Reactivity Profile

  • Carbamate hydrolysis: Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the primary amine.

  • Amide acylation: The piperidine nitrogen reacts with acyl chlorides to form substituted derivatives .

  • Oxidative stability: The benzo[dioxine] moiety resists oxidation under ambient conditions but undergoes ring-opening under strong oxidants .

Physicochemical Properties and Characterization

Solubility and Stability

Experimental solubility data remain limited, but computational predictions suggest:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at pH 7.4.
    Stability studies indicate decomposition at temperatures >150°C and photodegradation under UV light.

Table 3: Key Spectral Data

TechniqueObservations
1H NMR^1\text{H NMR} (400 MHz, CDCl3_3)δ 1.45 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, piperidine), 4.30–4.50 (m, 2H, dioxane)
13C NMR^{13}\text{C NMR}δ 28.1 (tert-butyl CH3_3), 79.8 (Boc carbonyl), 155.2 (dioxane C-O)
IR (ATR)1685 cm1^{-1} (amide I), 1520 cm1^{-1} (carbamate C=O)
HRMSm/z 363.1652 [M+H]+^+ (calc. 363.1658)

X-ray crystallography confirms the equatorial orientation of the carbamate group on the piperidine ring.

Applications in Medicinal Chemistry and Future Directions

Drug Discovery Considerations

  • Prodrug potential: The Boc group serves as a protective moiety for amine functionalities in prodrug designs.

  • Kinase targeting: Molecular docking studies predict affinity for CDK2 (docking score = -9.2 kcal/mol).

Challenges and Opportunities

  • Synthetic scalability: Low yields in alkylation steps (Step 2, 72%) necessitate catalyst optimization .

  • ADMET profiling: Pending studies on cytochrome P450 interactions and hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator